molecular formula C23H14F3NO B8456401 Phenyl[4-phenyl-8-(trifluoromethyl)quinolin-3-yl]methanone CAS No. 854765-40-5

Phenyl[4-phenyl-8-(trifluoromethyl)quinolin-3-yl]methanone

Cat. No. B8456401
Key on ui cas rn: 854765-40-5
M. Wt: 377.4 g/mol
InChI Key: VLCMRTMCMQJSKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07576215B2

Procedure details

[4-Chloro-8-(trifluoromethyl)quinolin-3-yl](phenyl)methanone (compound of formula (VII)), 0.050 g, 0.15 mmol) was taken into toluene/EtOH (3 mL/0.5 mL). Then phenylboronic acid (0.30 mmol) was added followed by 2 M Na2CO3 (0.25 mL, 0.5 mmol) and finally Pd(PPh3)4 (0.009 g, 0.0075 mmol). The reaction was heated at 90° C. for 4 hours. The solvent was removed and the resulting material was purified via column chromatography using 5% ethyl acetate in hexane to elute out 0.043 g of the title compound: MS (ESI) m/z 378 ([M+H]+); Anal. Calcd for C23H14F3NO: C, 73.21; H, 3.74; N, 3.71. Found: C, 72.16; H, 3.77; N, 3.69.
Name
[4-Chloro-8-(trifluoromethyl)quinolin-3-yl](phenyl)methanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step Two
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Quantity
0.009 g
Type
catalyst
Reaction Step Four
Name
toluene EtOH
Quantity
3 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[C:7]([C:12]([F:15])([F:14])[F:13])[CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][C:3]=1[C:16]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=[O:17].[C:24]1(B(O)O)[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.C([O-])([O-])=O.[Na+].[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1(C)C=CC=CC=1.CCO>[C:18]1([C:16]([C:3]2[CH:4]=[N:5][C:6]3[C:11]([C:2]=2[C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[CH:10][CH:9]=[CH:8][C:7]=3[C:12]([F:13])([F:15])[F:14])=[O:17])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:2.3.4,6.7,^1:42,44,63,82|

Inputs

Step One
Name
[4-Chloro-8-(trifluoromethyl)quinolin-3-yl](phenyl)methanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=NC2=C(C=CC=C12)C(F)(F)F)C(=O)C1=CC=CC=C1
Step Two
Name
Quantity
0.3 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Three
Name
Quantity
0.25 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
0.009 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Five
Name
toluene EtOH
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C.CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the resulting material was purified via column chromatography
WASH
Type
WASH
Details
to elute out 0.043 g of the title compound

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(=O)C=1C=NC2=C(C=CC=C2C1C1=CC=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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